2-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazolidine-1-carboxamide
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Overview
Description
The compound “2-oxo-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)imidazolidine-1-carboxamide” is a complex organic molecule. It contains structural features such as a pyrrolidine ring (a five-membered ring with one nitrogen atom), a pyridine ring (a six-membered ring with one nitrogen atom), and an imidazolidine ring (a five-membered ring with two nitrogen atoms). The presence of these functional groups suggests that this compound might have interesting chemical and biological properties .
Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it’s used. Common reactions for compounds with similar structures include various substitution and addition reactions .Scientific Research Applications
Synthesis Techniques and Structural Modifications
- (2-Aminopyridin-4-yl)methanol, a popular aminopyridine, has significant applications in constructing bicyclic imidazo[1,2-a]pyridine structures, commonly used pharmacophores. A new method has been developed for direct oxidation of the methyl group in this compound, enabling one-pot synthesis of precursors like 2-aminoisonicotine acid, crucial for generating various bioactive compounds (Lifshits, Ostapchuk, & Brel, 2015).
- Stereochemical investigations of N-[2-(Aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides using NMR Spectroscopy have been pivotal. These studies help in understanding the configurations and interactions of diastereoisomeric pairs, essential for the development of compounds with potential medicinal properties (Demir-Ordu, Demir-Dündar, & Oezkirimli, 2015).
- Medicinal chemistry strategies to reduce the metabolism mediated by aldehyde oxidase (AO) have been explored, especially in the context of imidazo[1,2-a]pyrimidine. Altering the heterocycle or blocking reactive sites are effective strategies, essential for enhancing the stability and efficacy of pharmacologically active compounds (Linton et al., 2011).
Biophysical Characteristics and DNA Interaction
- Polyamides containing N-Methyl imidazole (Im) and N-methyl pyrrole (Py) are being studied for their ability to control gene expression by specifically targeting DNA sequences. These polyamides are promising agents for treating diseases like cancer, where precise DNA interaction is crucial (Chavda et al., 2010).
Mechanism of Action
Target of Action
Similar compounds, known as 2-(2-oxopyrrolidin-1-yl)acetamide derivatives, are known to exhibit psychotropic and cerebroprotective effects . They are widely used for the treatment of central nervous system and cerebrovascular disorders .
Mode of Action
It’s worth noting that similar compounds interact with their targets to exert psychotropic and cerebroprotective effects .
Biochemical Pathways
Given the psychotropic and cerebroprotective effects of similar compounds, it can be inferred that the compound may influence pathways related to neurotransmission and neuroprotection .
Result of Action
Similar compounds are known to have psychotropic and cerebroprotective effects , suggesting that this compound may have similar effects.
Properties
IUPAC Name |
2-oxo-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]imidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O3/c20-12-2-1-6-18(12)11-8-10(3-4-15-11)9-17-14(22)19-7-5-16-13(19)21/h3-4,8H,1-2,5-7,9H2,(H,16,21)(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DITNQUDZGABBDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)N3CCNC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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